3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Description
The compound 3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a heterocyclic molecule featuring a thieno[3,2-d][1,2,3]triazin-4(3H)-one core fused to a piperidin-4-yl group. The piperidine moiety is further substituted with a sulfonyl-linked 5,6,7,8-tetrahydronaphthalen-2-yl ring.
Properties
IUPAC Name |
3-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c25-20-19-18(9-12-28-19)21-22-24(20)16-7-10-23(11-8-16)29(26,27)17-6-5-14-3-1-2-4-15(14)13-17/h5-6,9,12-13,16H,1-4,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLYTMRVDJWWQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)N4C(=O)C5=C(C=CS5)N=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its combination of a tetrahydronaphthalene-sulfonyl-piperidine side chain and a thienotriazinone core. Below is a comparative analysis with analogous compounds:
Table 1: Structural and Functional Comparison of Related Compounds
Key Differences and Implications
Core Heterocycle: The target compound’s thieno[3,2-d][1,2,3]triazin-4-one core is distinct from the pyrimidin-4-one or quinoline cores in analogs .
Sulfonyl vs. Thio/Sulfanyl Linkers : The sulfonyl group in the target compound may improve solubility and metabolic stability compared to thioether-linked analogs (e.g., ), though at the cost of increased molecular weight.
Tetrahydronaphthalene vs. Aromatic Substituents : The 5,6,7,8-tetrahydronaphthalen-2-yl group provides partial saturation, balancing lipophilicity and rigidity, unlike fully aromatic naphthalene or phenyl groups in analogs . This could influence blood-brain barrier penetration or receptor binding kinetics.
Piperidine Positioning: The piperidin-4-yl group in the target compound is directly attached to the triazinone core, whereas analogs feature piperidine as part of side chains (e.g., ). This may alter steric interactions in target binding pockets.
Research Findings and Methodological Considerations
- Structural Similarity vs. For example, replacing the sulfonyl group in the target compound with a thioether (as in ) could reduce electronegativity, affecting interactions with charged residues in enzymatic active sites.
- Synthetic Challenges: The synthesis of the target compound likely requires multi-step protocols involving sulfonylation of piperidine intermediates and heterocycle formation, akin to methods described for triazinones in .
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